molecular formula C28H27N5O6 B14751046 4-(1,2,4-Triazolyl)-3'5'-di-O-4-toluoyl-5-methyl-2'-deoxycytidine-d3

4-(1,2,4-Triazolyl)-3'5'-di-O-4-toluoyl-5-methyl-2'-deoxycytidine-d3

Cat. No.: B14751046
M. Wt: 532.6 g/mol
InChI Key: GWVTWMRVTOWMMV-JVSOASHOSA-N
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Description

4-(1,2,4-Triazolyl)-3’5’-di-O-4-toluoyl-5-methyl-2’-deoxycytidine-d3 is a synthetic compound that belongs to the class of nucleoside analogs. This compound is characterized by the presence of a 1,2,4-triazole ring, which is known for its diverse biological activities. The compound is structurally modified to include deuterium atoms, which can enhance its stability and metabolic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2,4-Triazolyl)-3’5’-di-O-4-toluoyl-5-methyl-2’-deoxycytidine-d3 typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesizers and high-throughput screening methods to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-(1,2,4-Triazolyl)-3’5’-di-O-4-toluoyl-5-methyl-2’-deoxycytidine-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Mechanism of Action

The mechanism of action of 4-(1,2,4-Triazolyl)-3’5’-di-O-4-toluoyl-5-methyl-2’-deoxycytidine-d3 involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The triazole ring can interact with various molecular targets, including enzymes involved in DNA and RNA synthesis . This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,2,4-Triazolyl)-3’5’-di-O-4-toluoyl-5-methyl-2’-deoxycytidine-d3 is unique due to its specific structural modifications, including the presence of deuterium atoms and the combination of triazole and nucleoside moieties. These features can enhance its stability, metabolic properties, and biological activity compared to other triazole compounds .

Properties

Molecular Formula

C28H27N5O6

Molecular Weight

532.6 g/mol

IUPAC Name

[(2R,5R)-3-(4-methylbenzoyl)oxy-5-[2-oxo-4-(1,2,4-triazol-1-yl)-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methyl 4-methylbenzoate

InChI

InChI=1S/C28H27N5O6/c1-17-4-8-20(9-5-17)26(34)37-14-23-22(39-27(35)21-10-6-18(2)7-11-21)12-24(38-23)32-13-19(3)25(31-28(32)36)33-16-29-15-30-33/h4-11,13,15-16,22-24H,12,14H2,1-3H3/t22?,23-,24-/m1/s1/i3D3

InChI Key

GWVTWMRVTOWMMV-JVSOASHOSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CN(C(=O)N=C1N2C=NC=N2)[C@H]3CC([C@H](O3)COC(=O)C4=CC=C(C=C4)C)OC(=O)C5=CC=C(C=C5)C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)N3C=C(C(=NC3=O)N4C=NC=N4)C)OC(=O)C5=CC=C(C=C5)C

Origin of Product

United States

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